

# An In-Depth Technical Guide to Dihydroergotamine Mesylate: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Dihydroergotamine (DHE) mesylate is a semi-synthetic ergot alkaloid derivative of ergotamine, a compound produced by the fungus Claviceps purpurea.[1][2] First synthesized in 1943, it has a long history in the treatment of acute migraine and cluster headaches.[1] DHE's therapeutic efficacy is attributed to its complex pharmacology, primarily its interaction with multiple receptor systems, including serotonergic, adrenergic, and dopaminergic receptors.[1][3] This technical guide provides a comprehensive overview of the chemical structure and properties of **Dihydroergotamine Mesylate**, with a focus on quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and experimental workflows.

#### **Chemical Structure and Identification**

Dihydroergotamine is structurally similar to ergotamine, with the key difference being the hydrogenation of the double bond at the C9-C10 position of the lysergic acid moiety.[4] This structural modification significantly alters its pharmacological profile, leading to a more favorable side-effect profile compared to its parent compound.[2]



| Identifier       | Value                                                                                                                                                                                                                  |
|------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name       | (6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.0²,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid |
| Chemical Formula | C34H41N5O8S                                                                                                                                                                                                            |
| Molecular Weight | 679.79 g/mol                                                                                                                                                                                                           |
| CAS Number       | 6190-39-2                                                                                                                                                                                                              |
| SMILES String    | CS(=O)(=O)O.CN1CINVALID-LINK<br>N3C2=O">C@HC[C@@H]2c3cccc4[nH]cc(c34)<br>C[C@H]21                                                                                                                                      |
| InChI Key        | ADYPXRFPBQGGAH-UMYZUSPBSA-N                                                                                                                                                                                            |

## **Physicochemical Properties**

The physicochemical properties of **Dihydroergotamine Mesylate** are crucial for its formulation, delivery, and pharmacokinetic profile.



| Property                | Value                                                                                                                                                     | Reference |
|-------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Melting Point           | 230 - 235 °C                                                                                                                                              | [5]       |
| pKa (Strongest Acidic)  | 9.71                                                                                                                                                      | [6]       |
| pKa (Strongest Basic)   | 8.39                                                                                                                                                      | [6]       |
| Solubility              | Sparingly soluble in aqueous buffers. Soluble in organic solvents such as ethanol (~1 mg/mL), DMSO (~20 mg/mL), and dimethyl formamide (DMF) (~20 mg/mL). | [7]       |
| logP                    | 2.71                                                                                                                                                      | [6]       |
| Polar Surface Area      | 118.21 Ų                                                                                                                                                  | [6]       |
| Hydrogen Bond Donors    | 3                                                                                                                                                         | [6]       |
| Hydrogen Bond Acceptors | 6                                                                                                                                                         | [6]       |
| Rotatable Bond Count    | 4                                                                                                                                                         | [6]       |

# Pharmacological Properties Mechanism of Action

**Dihydroergotamine Mesylate**'s primary mechanism of action involves its activity as a potent and non-selective agonist at serotonin (5-HT) receptors, particularly the 5-HT<sub>1</sub>B and 5-HT<sub>1</sub>D subtypes.[1] Activation of these receptors is believed to cause vasoconstriction of intracranial blood vessels, which become dilated during a migraine attack.[1] Additionally, DHE's interaction with 5-HT<sub>1</sub>D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP), further contributing to its antimigraine effects.[3]

Beyond its serotonergic activity, DHE also exhibits affinity for alpha-adrenergic and dopaminergic receptors, which contributes to its complex pharmacological profile and therapeutic efficacy.[1][3]





Click to download full resolution via product page

**Caption:** Signaling pathways of **Dihydroergotamine Mesylate**.

#### **Receptor Binding Affinity**

The following table summarizes the receptor binding affinities of Dihydroergotamine, providing insight into its broad pharmacological profile.



| Receptor             | Ki (nM)                             | IC50 (nM) | Reference |
|----------------------|-------------------------------------|-----------|-----------|
| Serotonin Receptors  |                                     |           |           |
| 5-HT1A               | Agonist Activity                    | [8]       |           |
| 5-HT <sub>1</sub> B  | 5-HT1B 0.58                         |           |           |
| 5-HT <sub>1</sub> D  | Agonist Activity                    | [1]       |           |
| 5-HT <sub>1</sub> F  | 149 (Antagonist)                    | [8]       |           |
| 5-HT <sub>2</sub> A  | -HT <sub>2</sub> A Agonist Activity |           |           |
| 5-HT <sub>2</sub> C  | Agonist Activity                    | [8]       |           |
| 5-HT <sub>3</sub>    | >300                                | [8]       |           |
| 5-HT4E               | 230                                 | [8]       |           |
| 5-HT₅A               | Agonist Activity                    | [8]       |           |
| Adrenergic Receptors |                                     |           |           |
| α1Β                  | Antagonist Activity                 | [8]       |           |
| α <sub>2</sub> Α     | Antagonist Activity                 | [8]       |           |
| α2B                  | z <sub>2</sub> B 2.8                |           |           |
| α₂C                  | <sub>2</sub> C Antagonist Activity  |           |           |
| Dopamine Receptors   |                                     |           |           |
| Dı                   | -<br>Antagonist Activity            | [8]       |           |
| D <sub>2</sub>       | 0.47                                | [8]       |           |
| Dз                   | Antagonist Activity                 | [8]       |           |
| D4                   | Antagonist Activity                 | [8]       |           |
| D <sub>5</sub>       | 370                                 | [8]       |           |
| Other Receptors      |                                     |           |           |
| CXCR7                | 6 μM (Agonist)                      | [8]       |           |



|--|

### **Pharmacokinetics**

The pharmacokinetic profile of **Dihydroergotamine Mesylate** is highly dependent on the route of administration. Oral bioavailability is poor due to extensive first-pass metabolism.[4] Alternative routes such as intranasal, intramuscular, and intravenous administration provide more reliable systemic exposure.

| Parameter                         | Intranasal (2.0<br>mg)                   | Intramuscular<br>(1.0 mg)                | Intravenous<br>(1.0 mg)                  | Reference |
|-----------------------------------|------------------------------------------|------------------------------------------|------------------------------------------|-----------|
| T <sub>max</sub> (hours)          | ~0.75                                    | ~0.5                                     | ~0.2                                     | [9]       |
| C <sub>max</sub> (pg/mL)          | 961                                      | 2175                                     | 14190                                    | [9]       |
| AUCo-inf<br>(h*pg/mL)             | 6498                                     | 12030                                    | -                                        | [9]       |
| Bioavailability                   | ~32 (relative to IM)                     | -                                        | 100                                      | [9]       |
| Protein Binding (%)               | 93                                       | 93                                       | 93                                       | [3]       |
| Volume of<br>Distribution (L)     | ~800                                     | ~800                                     | ~800                                     | [3]       |
| Metabolism                        | Hepatic<br>(CYP3A4)                      | Hepatic<br>(CYP3A4)                      | Hepatic<br>(CYP3A4)                      | [3]       |
| Elimination Half-<br>life (hours) | Biphasic: ~1.5<br>(alpha), ~15<br>(beta) | Biphasic: ~1.5<br>(alpha), ~15<br>(beta) | Biphasic: ~1.5<br>(alpha), ~15<br>(beta) | [10]      |
| Excretion                         | Primarily<br>biliary/fecal               | Primarily<br>biliary/fecal               | Primarily<br>biliary/fecal               | [3]       |

## **Experimental Protocols**



## **Radioligand Binding Assay (General Protocol)**

This protocol outlines a general procedure for determining the binding affinity of **Dihydroergotamine Mesylate** to a specific G-protein coupled receptor (GPCR) expressed in a cell line.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. New characterization of dihydroergotamine receptor pharmacology in the context of migraine: utilization of a β-arrestin recruitment assay PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dihydroergotamine Mesylate | C34H41N5O8S | CID 71171 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Development and in vitro/in vivo evaluation of dihydroergotamine mesylate loaded maltodextrin-pullulan sublingual films PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. New characterization of dihydroergotamine receptor pharmacology in the context of migraine: utilization of a β-arrestin recruitment assay - PubMed [pubmed.ncbi.nlm.nih.gov]



- 9. A Phase 1, Randomized, Open-Label, Safety, Tolerability, and Comparative Bioavailability Study of Intranasal Dihydroergotamine Powder (STS101), Intramuscular Dihydroergotamine Mesylate, and Intranasal DHE Mesylate Spray in Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety and pharmacokinetics of dihydroergotamine mesylate administered via a Novel (Tempo) inhaler PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Dihydroergotamine Mesylate: Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670596#chemical-structure-and-properties-of-dihydroergotamine-mesylate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com